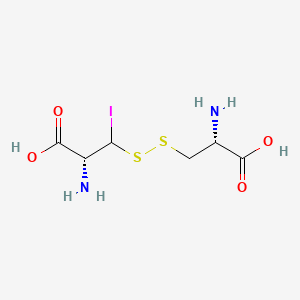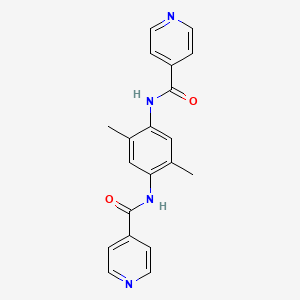
N,N'-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide: is an organic compound with the molecular formula C20H18N4O2 It is a derivative of isonicotinamide and features a phenylene core substituted with two methyl groups and two isonicotinamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dimethyl-1,4-phenylenediamine and isonicotinoyl chloride hydrochloride.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the amide groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Synthesis: N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is used as a ligand in coordination chemistry to form metal complexes.
Polymer Science: It serves as a monomer or cross-linking agent in the synthesis of functional polymers.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry:
Mecanismo De Acción
The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions. These interactions facilitate the formation of stable complexes and materials with desired properties .
Comparación Con Compuestos Similares
N,N’-(1,4-Phenylene)diisonicotinamide: Similar structure but without the methyl groups, leading to different physical and chemical properties.
N,N’-Bis(4-pyridylformamide)-1,4-benzenediamine: Another derivative with different substituents on the phenylene core.
Uniqueness:
N,N’-(2,5-Dimethyl-1,4-phenylene)diisonicotinamide is unique due to the presence of methyl groups, which influence its steric and electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
Propiedades
Fórmula molecular |
C20H18N4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[2,5-dimethyl-4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-11-18(24-20(26)16-5-9-22-10-6-16)14(2)12-17(13)23-19(25)15-3-7-21-8-4-15/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
DRJUZBOVBDMERL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
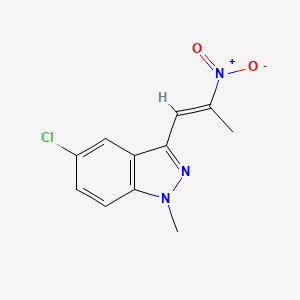

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
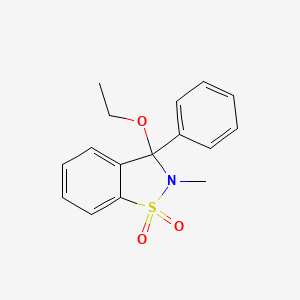
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
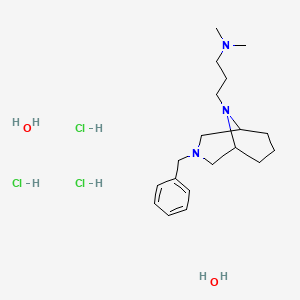
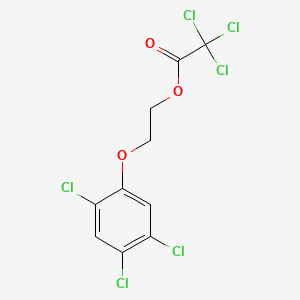

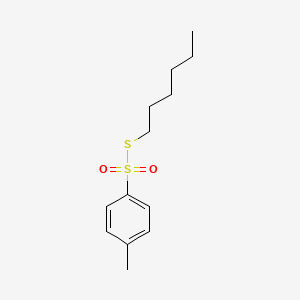
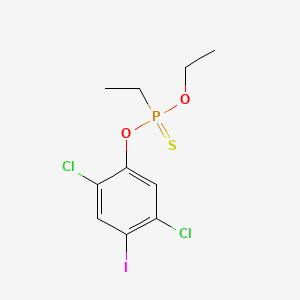
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
